molecular formula C15H12Cl3NOS B2590249 3,4-Dichloro-N-(2-((4-chlorophenyl)sulfanyl)ethyl)benzenecarboxamide CAS No. 339275-85-3

3,4-Dichloro-N-(2-((4-chlorophenyl)sulfanyl)ethyl)benzenecarboxamide

Cat. No.: B2590249
CAS No.: 339275-85-3
M. Wt: 360.68
InChI Key: HYDICHAMIHRGBH-UHFFFAOYSA-N
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Description

3,4-Dichloro-N-(2-((4-chlorophenyl)sulfanyl)ethyl)benzenecarboxamide is a chemical compound with the molecular formula C15H12Cl3NOS and a molecular weight of 360.69 .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzenecarboxamide core with dichloro substitution at the 3 and 4 positions and a (4-chlorophenyl)sulfanyl group attached to an ethyl group at the nitrogen .

Scientific Research Applications

Synthesis and Drug Development

  • Alzheimer’s Disease Treatment Candidates : A study describes the synthesis of new heterocyclic derivatives potentially useful for Alzheimer’s disease treatment. These compounds were evaluated for their enzyme inhibition activity against acetylcholinesterase, an enzyme target for Alzheimer’s disease therapy (Rehman et al., 2018).

Antimicrobial Evaluation

  • Antimicrobial Agents : Research on the synthesis and characterization of new quinazolines highlighted their potential as antimicrobial agents against various bacterial and fungal strains, indicating the broad applicability of such compounds in combating infections (Desai et al., 2007).
  • Antipathogenic Activity : A study on thiourea derivatives showed significant antipathogenic activity, especially against strains known for biofilm formation. This suggests the application of these derivatives in developing novel anti-microbial agents with antibiofilm properties (Limban et al., 2011).

Synthetic Chemistry and Materials Science

  • High Refractive Index Polyimides : Research on the synthesis of transparent aromatic polyimides derived from thiophenyl-substituted benzidines for applications requiring high refractive indices and small birefringence, such as optics and photonics, showcases the chemical versatility and applicability of structurally related compounds (Tapaswi et al., 2015).

Crystal Structure Analysis

  • Structural Analysis : The crystal structure of tolylfluanid, a compound with a somewhat related chemical structure, was analyzed to understand its molecular configuration and interactions, highlighting the importance of structural studies in the development of fungicides and other chemicals (Cho et al., 2014).

Mechanism of Action

Target of Action

The primary target of the compound 3,4-Dichloro-N-(2-((4-chlorophenyl)sulfanyl)ethyl)benzenecarboxamide is the Q B plastoquinone binding site of photosystem II .

Mode of Action

This compound acts by blocking the Q B plastoquinone binding site of photosystem II. This action disallows the electron flow from photosystem II to plastoquinone .

Biochemical Pathways

By blocking the electron flow, this compound disrupts the photosynthetic electron transport chain. This disruption affects the downstream photosynthetic pathways, leading to a halt in the production of ATP and NADPH, which are crucial for the plant’s survival .

Result of Action

The molecular and cellular effects of this compound’s action result in the inhibition of photosynthesis. This inhibition leads to the cessation of growth and eventually the death of the plant .

Properties

IUPAC Name

3,4-dichloro-N-[2-(4-chlorophenyl)sulfanylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl3NOS/c16-11-2-4-12(5-3-11)21-8-7-19-15(20)10-1-6-13(17)14(18)9-10/h1-6,9H,7-8H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYDICHAMIHRGBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SCCNC(=O)C2=CC(=C(C=C2)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl3NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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